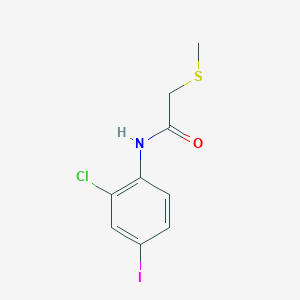

n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

Description

Properties

Molecular Formula |

C9H9ClINOS |

|---|---|

Molecular Weight |

341.60 g/mol |

IUPAC Name |

N-(2-chloro-4-iodophenyl)-2-methylsulfanylacetamide |

InChI |

InChI=1S/C9H9ClINOS/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

YEPZJQUHSZTVII-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)NC1=C(C=C(C=C1)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Arylacetamides

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Structure: Contains a 4-chlorophenyl group and a complex pyridinyl-thioacetamide moiety. Synthesis: Prepared via refluxing with 2-chloro-N-(4-chlorophenyl)acetamide and sodium acetate in ethanol (85% yield).

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structure: Dichlorophenyl group paired with a pyrazolyl-acetamide. Crystal Structure: Exhibits planar amide groups and hydrogen-bonded dimers (R₂²(10) motif). Dihedral angles between aromatic rings range from 54.8° to 77.5°, influenced by steric repulsion.

Methylthio-containing Acetamides

- 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f, ): Structure: Methylthio group on a thiadiazole ring; phenoxy substituent. Properties: Melting point 158–160°C, 79% yield. Comparison: The methylthio group in the target compound is directly attached to the acetamide backbone rather than a heterocycle, which may improve solubility in nonpolar solvents .

Melting Points and Solubility

*Estimated based on analogs. Iodine’s larger atomic radius may elevate melting points relative to chloro or methyl analogs.

Bioactivity Insights

- Herbicidal Activity () :

Chloroacetamides like alachlor and pretilachlor inhibit fatty acid elongation in plants. The iodine atom in the target compound may enhance lipid membrane penetration due to increased lipophilicity, though its larger size could reduce binding affinity to target enzymes . - Coordination Chemistry (): N-Substituted acetamides act as ligands in metal complexes. The methylthio group in the target compound could serve as a soft donor for transition metals, similar to thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 2-chloro-4-iodoaniline with 2-(methylthio)acetyl chloride. Optimization requires:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction efficiency.

- Catalyst screening : Triethylamine or DMAP can improve yields by activating intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can the structural integrity of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide be confirmed post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons, methylthio group).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., chlorine and iodine signatures).

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can the reaction mechanism of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide synthesis be investigated?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps.

- Isotopic labeling : Use O-labeled reagents to trace acyl transfer pathways.

- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and intermediates .

Q. How should researchers address contradictions in reported bioactivity data (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. MTT).

- Metabolic stability tests : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes.

- Pharmacophore mapping : Identify critical features (e.g., methylthio group as a hydrogen-bond acceptor) using MOE .

Q. How can degradation pathways and stability of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide be characterized under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis to 2-(methylthio)acetic acid).

- Crystallinity monitoring : XRPD to detect amorphous phase formation, which may accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.